![molecular formula C9H10N4O4S B1458986 Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate CAS No. 1395493-33-0](/img/structure/B1458986.png)
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate
Overview
Description
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate is a chemical compound with the molecular formula C9H10N4O4S and a molecular weight of 270.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate typically involves the reaction of 5-nitro-2-aminopyridine with ethyl isothiocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate.
Substitution: Formation of various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate can be compared with other similar compounds, such as:
Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate: This compound is a reduced form of this compound and exhibits different chemical and biological properties.
Mthis compound: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Biological Activity
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate is a chemical compound with the molecular formula C9H10N4O4S and a molecular weight of 270.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The presence of the nitro group in its structure is believed to enhance its biological efficacy.
Chemical Structure and Properties
The structural complexity of this compound includes:
- A pyridine ring substituted with a nitro group .
- An amino group .
- A carbothioyl carbamate moiety .
This unique combination of functional groups contributes to its reactivity and potential biological activity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways, potentially resulting in antibacterial or antifungal effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The nitro group enhances its ability to interact with microbial enzymes, leading to inhibition of growth in various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Escherichia coli | 32 µg/mL | Moderate |
Staphylococcus aureus | 16 µg/mL | High |
Candida albicans | 64 µg/mL | Moderate |
Case Studies
- Study on Bacterial Inhibition : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, showing a significant reduction in colony-forming units (CFUs) at concentrations as low as 16 µg/mL .
- Antifungal Activity Assessment : In another investigation, the compound was tested against Candida albicans, revealing an MIC of 64 µg/mL. This suggests potential utility in treating fungal infections, although further studies are necessary to elucidate the full range of its antifungal properties .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound. Research has shown that modifications to the amino and carbothioyl groups can significantly influence its antimicrobial activity .
Synthesis Methods
The synthesis typically involves:
- Reaction between 5-nitro-2-aminopyridine and ethyl isothiocyanate under controlled conditions.
- Use of solvents and reagents optimized for yield and purity.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds like Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate, which lacks the nitro group and thus exhibits reduced biological activity .
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Nitro group enhances activity | High antimicrobial activity |
Ethyl [(5-amino-2-pyridinyl)amino]carbothioylcarbamate | Lacks nitro group | Reduced activity |
Properties
IUPAC Name |
ethyl N-[(5-nitropyridin-2-yl)carbamothioyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4S/c1-2-17-9(14)12-8(18)11-7-4-3-6(5-10-7)13(15)16/h3-5H,2H2,1H3,(H2,10,11,12,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPOKHBQTJQLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148037 | |
Record name | Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-33-0 | |
Record name | Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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